Differential Physicochemical Profile: Boiling Point, Lipophilicity, and Polar Surface Area vs. 4-Aminobutanal
Butanal, 4-[(2-oxopropyl)amino]- (9CI) exhibits a substantially higher predicted boiling point (239.4 ± 25.0 °C at 760 mmHg) compared to the parent 4-aminobutanal (159.9 ± 23.0 °C), reflecting stronger intermolecular interactions from the additional ketone group and increased molecular weight (143.18 vs. 87.12 g/mol) [1][2]. The XLogP3-AA value of -0.7 for the target compound indicates slightly greater lipophilicity than 4-aminobutanal (ACD/LogP -0.51), while the TPSA of 46.2 Ų is modestly larger than 4-aminobutanal's 43 Ų [1]. These property differences influence volatility, solubility, and membrane permeability predictions relevant to handling, formulation, and ADME profiling.
| Evidence Dimension | Physicochemical properties (boiling point, LogP, TPSA, molecular weight) |
|---|---|
| Target Compound Data | BP: 239.4±25.0 °C; XLogP3-AA: -0.7; TPSA: 46.2 Ų; MW: 143.18 g/mol; HBA: 3; Rotatable bonds: 6 |
| Comparator Or Baseline | 4-Aminobutanal (CAS 4390-05-0): BP: 159.9±23.0 °C; ACD/LogP: -0.51; TPSA: 43 Ų; MW: 87.12 g/mol; HBA: 2; Rotatable bonds: 3 |
| Quantified Difference | ΔBP ≈ +79.5 °C; ΔMW ≈ +56.06 g/mol; ΔTPSA ≈ +3.2 Ų; ΔHBA: +1; ΔRotatable bonds: +3 |
| Conditions | Predicted/computed values at 760 mmHg (ACD/Labs Percepta, PubChem 2021.10.14, EPA EPISuite) |
Why This Matters
The higher boiling point and altered polarity profile alter experimental handling (e.g., distillation conditions, solvent compatibility) and predictive in silico ADME parameters, making this compound distinct from 4-aminobutanal in both practical laboratory use and computational screening workflows.
- [1] PubChem Compound Summary for CID 45085699. Computed properties: molecular weight 143.18 g/mol, XLogP3-AA -0.7, TPSA 46.2 Ų, HBA 3, rotatable bonds 6. View Source
- [2] ChemSrc. Butanal, 4-[(2-oxopropyl)amino]- (9CI) (CAS 158629-49-3). Boiling point 239.4±25.0 °C at 760 mmHg, density 1.0±0.1 g/cm³ (computed). View Source
